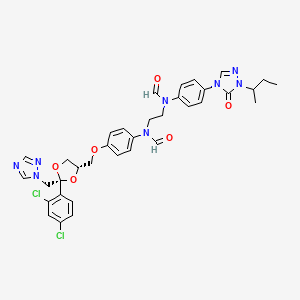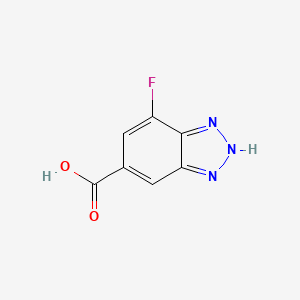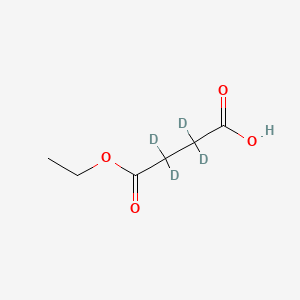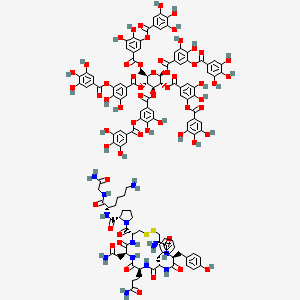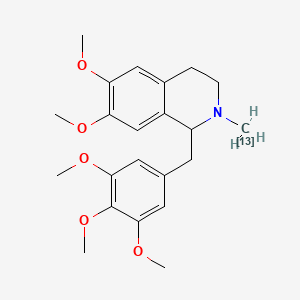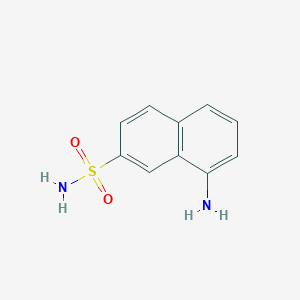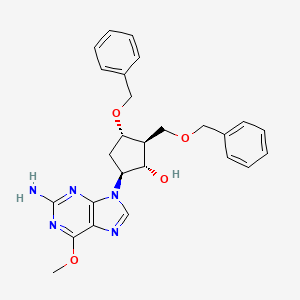
Pyrovalerone-d8 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrovalerone-d8 Hydrochloride is a deuterated analog of pyrovalerone, a synthetic cathinone. This compound is part of the α-pyrrolidinophenone class, known for its psychoactive properties. Deuterated compounds like this compound are often used in scientific research to study metabolic pathways and pharmacokinetics due to their stability and distinguishable mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrovalerone-d8 Hydrochloride typically involves the deuteration of pyrovalerone. The process begins with the preparation of 2-bromo-valerophenone, which is then reacted with pyrrolidine in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature overnight, followed by acidification with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Pyrovalerone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form oxo-pyrrolidino derivatives.
Reduction: The β-keto moiety can be reduced to form hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include oxo-pyrrolidino derivatives, hydroxy derivatives, and halogenated compounds. These products are often studied for their pharmacological properties and metabolic pathways.
科学研究应用
Pyrovalerone-d8 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways and identify metabolites.
Biology: Employed in studies of enzyme interactions and metabolic stability.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in the development of new psychoactive substances and forensic analysis.
作用机制
Pyrovalerone-d8 Hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound targets dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters .
相似化合物的比较
Similar Compounds
Pyrovalerone: The non-deuterated analog with similar psychoactive properties.
3,4-Methylenedioxypyrovalerone (MDPV): A related compound with potent stimulant effects.
α-Pyrrolidinopentiophenone (α-PVP): Another analog known for its strong psychostimulant properties.
Uniqueness
Pyrovalerone-d8 Hydrochloride is unique due to its deuterated nature, which makes it more stable and easier to track in metabolic studies. This property allows for more accurate analysis of its pharmacokinetics and metabolic pathways compared to its non-deuterated counterparts .
属性
分子式 |
C26H29N5O4 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC 名称 |
(1S,2S,3S,5S)-5-(2-amino-6-methoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C26H29N5O4/c1-33-25-22-24(29-26(27)30-25)31(16-28-22)20-12-21(35-14-18-10-6-3-7-11-18)19(23(20)32)15-34-13-17-8-4-2-5-9-17/h2-11,16,19-21,23,32H,12-15H2,1H3,(H2,27,29,30)/t19-,20+,21+,23+/m1/s1 |
InChI 键 |
RSQFYCFYBCVODK-FBPBVXOASA-N |
手性 SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H]([C@@H]3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
规范 SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(C3O)COCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


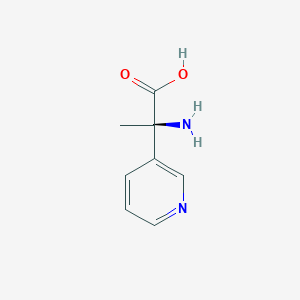

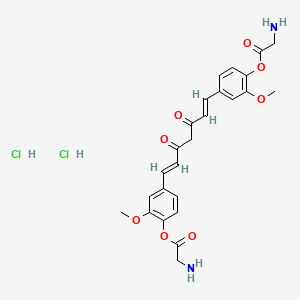
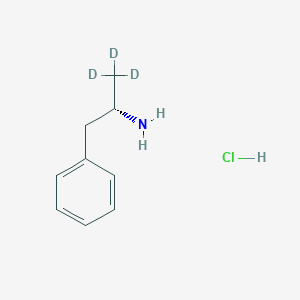
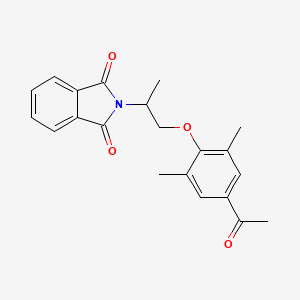
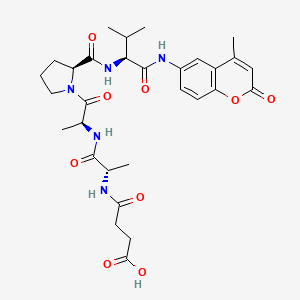
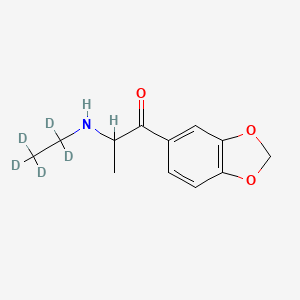
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
